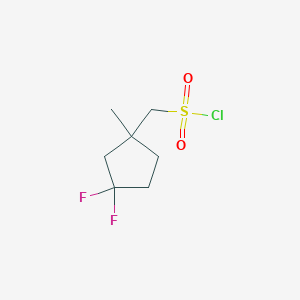

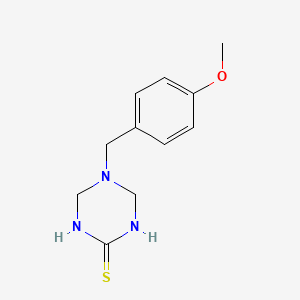

![molecular formula C24H15NO6 B2410905 3-(苯并[d]恶唑-2-基)-2-氧代-2H-色烯-7-基 4-甲氧基苯甲酸酯 CAS No. 610759-80-3](/img/structure/B2410905.png)

3-(苯并[d]恶唑-2-基)-2-氧代-2H-色烯-7-基 4-甲氧基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives was confirmed by IR, 1H/13C-NMR, and mass spectroscopy .

Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using techniques such as IR, 1H/13C-NMR, and mass spectroscopy .

科学研究应用

抗氧化活性

- 3-(苯并[d]恶唑-2-基)-2-氧代-2H-色烯-7-基 4-甲氧基苯甲酸酯的衍生物表现出很高的抗氧化活性,在 1000 μg/mL 的浓度下清除活性达到 80%,表明其作为抗氧化剂的潜力 (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

抗菌和抗真菌活性

- 已合成并展示出潜在抗菌、抗真菌和抗疟疾活性的相关化合物,即取代的 N-(4-(8-甲氧基-2-氧代-2H-色烯-3-基) 噻唑-2-基) 酰胺的衍生物 (Shah, Patel, Rajani, & Karia, 2016).

分子结构和相互作用

- 分析了 2-氧代-2H-色烯-4-基 4-甲氧基苯甲酸酯的分子结构,揭示了其分子相互作用和结构性质,这对于理解其在各种应用中的行为至关重要 (Abou et al., 2012).

抗菌作用

- 合成的 4-羟基-色烯-2-酮衍生物,包括与 3-(苯并[d]恶唑-2-基)-2-氧代-2H-色烯-7-基 4-甲氧基苯甲酸酯结构相似的化合物,表现出很高的抗菌活性,表明其在抗菌应用中的潜力 (Behrami & Dobroshi, 2019).

分子生物学和医学的荧光探针

- 合成了 3-杂芳基取代香豆素的衍生物,包括与该化合物在结构上相关的分子,并研究了其作为分子生物学和医学中荧光探针的潜在应用,表明了该化合物在这些领域的用途 (Deligeorgiev et al., 2008).

作用机制

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The wide range of pharmacological applications of benzoxazole derivatives highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and has prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

属性

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-28-16-9-6-14(7-10-16)23(26)29-17-11-8-15-12-18(24(27)31-21(15)13-17)22-25-19-4-2-3-5-20(19)30-22/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCHTZQTGIPDBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)

![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)

![(Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide](/img/structure/B2410835.png)

![N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410836.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)